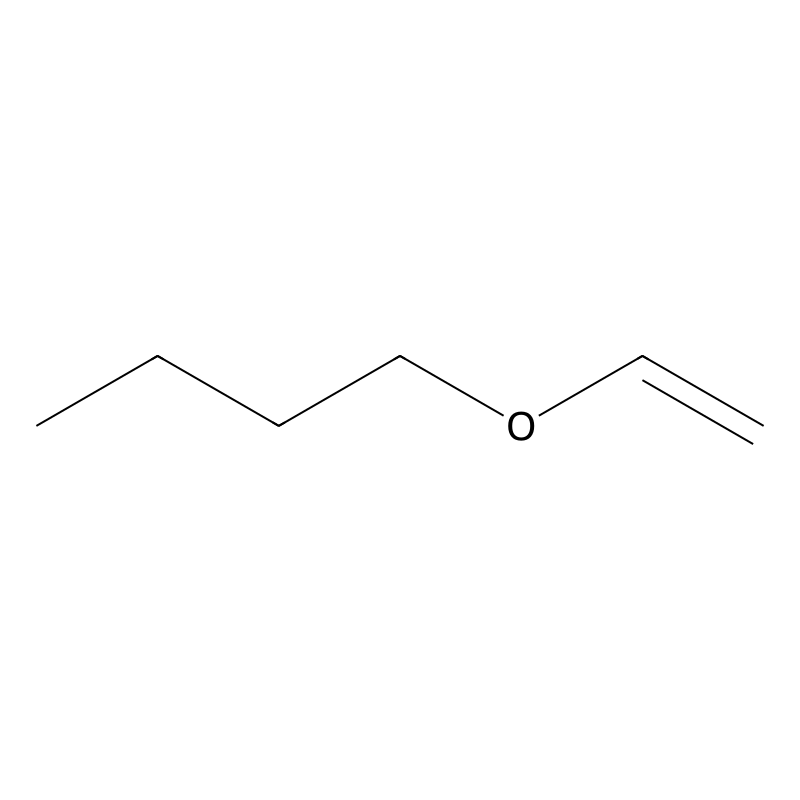

Butyl vinyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in alc and ether

Sol in acetone, benzene

Water solubility of 3,000 mg/l

Very sol in ethyl alcohol, acetone; miscible in ethyl ethe

Synonyms

Canonical SMILES

Synthesis of Pharmaceutical Compounds:

- Anticancer Drugs: Butyl vinyl ether serves as a valuable building block in the synthesis of specific anticancer agents. Its unique reactivity allows for the creation of complex molecules with potential therapeutic benefits [].

- PDE5 Inhibitors: Research explores the use of butyl vinyl ether in the synthesis of potent inhibitors for phosphodiesterase type 5 (PDE5) enzymes. These inhibitors hold promise for treating various conditions like erectile dysfunction and pulmonary arterial hypertension [].

Polymer Chemistry:

- Copolymer Formation: Butyl vinyl ether readily participates in copolymerization reactions with other monomers, leading to the formation of novel copolymers with diverse properties. These copolymers hold potential applications in various fields, including drug delivery and material science [].

- Comonomer in Resins: Butyl vinyl ether acts as a comonomer in the production of acrylic/vinyl acetate resins. These resins find use in diverse applications, such as paints, coatings, and adhesives [].

Other Research Applications:

Beyond the specific examples mentioned above, butyl vinyl ether's unique chemical properties are explored in various other research areas. These include:

- Organic synthesis: As a versatile reagent, butyl vinyl ether participates in various organic reactions, enabling the creation of complex molecules for diverse research purposes [].

- Material science: Research explores the potential of incorporating butyl vinyl ether into novel materials with specific properties, such as improved strength or conductivity [].

N-Butyl vinyl ether, also known as butyl vinyl ether or butoxyethene, is a highly reactive monomer with the chemical formula . It appears as a colorless, transparent liquid that is extremely flammable and irritating to the eyes and respiratory system. Its solubility in water is limited, around 0.10% by weight at 20 °C, but it is miscible with various organic solvents such as benzene and diethyl ether . The compound features a carbon-carbon double bond that is chemically active due to the influence of an alkoxy group, allowing it to undergo various addition reactions to form derivatives .

N-Butyl vinyl ether does not undergo homogeneous polymerization on its own but can be polymerized in the presence of catalysts like aluminum trichloride or boron trifluoride. Under acidic conditions, it hydrolyzes to produce n-butanol and acetaldehyde . The compound can also react with hydroxyl radicals in the vapor phase, with a measured rate constant of for such reactions .

The primary method for synthesizing n-butyl vinyl ether involves the vinylation of n-butanol with acetylene in the presence of catalysts. A notable superbase catalyst system comprising cesium fluoride, sodium hydroxide, and dimethyl sulfoxide has been developed for this reaction, achieving a conversion rate of 99% for n-butanol with a selectivity of 79% towards isobutyl vinyl ether when conducted at 100 °C under atmospheric pressure .

N-Butyl vinyl ether serves multiple roles in industrial applications:

- Polymer Production: It acts as a monomer for homopolymerization and copolymerization to create polyvinyl ethers, which are utilized in coatings, adhesives, and plasticizers.

- Modifier: The homopolymer of n-butyl vinyl ether is used to enhance properties such as aging resistance and gloss retention in synthetic resin materials.

- Reactive Diluent: It functions as a reactive diluent in ultraviolet curing processes .

N-Butyl vinyl ether shares similarities with several other compounds in terms of structure and reactivity. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl vinyl ether | Lower molecular weight; more volatile | |

| Isobutyl vinyl ether | Branching affects physical properties | |

| Vinyl acetate | Used primarily in making polymers and adhesives | |

| Methyl vinyl ether | More reactive due to smaller alkyl group |

Uniqueness of N-Butyl Vinyl Ether

N-Butyl vinyl ether stands out due to its high reactivity and versatility as a monomer in polymer chemistry. Its ability to form stable polymers while also being useful in copolymerization processes makes it particularly valuable in industrial applications. Additionally, its specific interactions under acidic conditions differentiate it from similar compounds like ethyl or methyl vinyl ethers.

Statistical Copolymer Design with Functional Monomers

Reactivity Ratio Determination via Mayo-Lewis Analysis

The Mayo-Lewis equation forms the foundation for understanding BVE's copolymerization kinetics. In cationic copolymerizations with 2-chloroethyl vinyl ether (CEVE), bis(η⁵-cyclopentadienyl)dimethyl zirconium initiators yield reactivity ratios of r~BVE~ = 2.82 and r~CEVE~ = 0.57 using nonlinear COPOINT analysis [1]. This indicates BVE's preferential incorporation, favoring blocks of BVE followed by isolated CEVE units. Comparative data from multiple methodologies reveal consistency across techniques:

| Method | r~BVE~ | r~CEVE~ |

|---|---|---|

| Finemann-Ross | 2.69 | 0.72 |

| Kelen-Tüdos | 2.60 | 0.66 |

| COPOINT (nonlinear) | 2.82 | 0.57 |

These values classify the BVE/CEVE system as nonideal and non-azeotropic, with the Alfrey-Price Q-e scheme suggesting BVE's higher electronegativity (Q~BVE~ = 0.021 vs. Q~CEVE~ = 0.015) drives its reactivity [1]. The disparity in reactivity necessitates precise stoichiometric control to achieve target compositions.

Sequence Distribution Control in Acrylic-Vinyl Ether Systems

Sequence distributions in BVE-acrylic systems follow the Bernoulli statistical model, with dyad fractions calculated as:

$$ P{BB} = \frac{r{\text{BVE}}[M{\text{BVE}}]^2}{r{\text{BVE}}[M{\text{BVE}}]^2 + [M{\text{BVE}}][M{\text{CEVE}}] + r{\text{CEVE}}[M_{\text{CEVE}}]^2} $$

For a 50:50 BVE:CEVE feed, this yields 68% BVE-BVE dyads versus 14% CEVE-CEVE, creating gradient-like structures [1]. Such sequence heterogeneity directly impacts thermal properties—the Fox equation underestimates glass transition temperatures (T~g~) by up to 15°C compared to the Gordon-Taylor model, which accounts for sequence-dependent plasticization effects [1].

In radical-mediated systems, BVE's electron-rich nature enables alternating copolymerization with maleic anhydride derivatives. Reversible addition-fragmentation chain-transfer (RAFT) polymerization of BVE with divinyl monomers produces cyclopolymers exhibiting 98% alternation, as confirmed by ¹³C NMR triad analysis [3].

Block Copolymer Synthesis Strategies

Sequential Monomer Addition Techniques

Living cationic polymerization enables sequential addition of BVE following isobutylene (IB) polymerization. A three-stage protocol achieves poly(IB)-b-poly(BVE) diblock copolymers:

- IB polymerization in hexanes/CH₂Cl₂ at −80°C using TiCl₄ coinitiator

- Chain-end capping with 1,1-ditolylethylene (DTE)

- Lewis acidity reduction via Ti(OiPr)₄ addition before BVE introduction [4]

This method achieves 94% IB conversion and 89% BVE incorporation, with dispersity (Đ) = 1.22. Kinetic studies show first-order dependence on monomer concentration (k~p~ = 2.1 × 10⁻³ L·mol⁻¹·s⁻¹ for IB; 5.6 × 10⁻⁴ for BVE) [4].

Chain-End Functionalization for Macromolecular Engineering

BVE's terminal ether groups permit post-polymerization modifications:

- Grafting-from: BVE-stat-CEVE backbones initiate ε-caprolactone polymerization via Sn(Oct)₂ catalysis, yielding comb polymers with 18–32 side chains (DP~n~ = 15–45) [1].

- Grafting-onto: Thiol-ene click chemistry attaches pre-formed poly(L-lactide) (PLLA) chains (M~n~ = 5kDa) to allyl-functionalized BVE copolymers, achieving 78% grafting efficiency [1].

Chain-end halogenation using BCl₃ generates macroinitiators for atom transfer radical polymerization (ATRP). For example, brominated poly(BVE) initiates methyl methacrylate polymerization, producing ABA triblock copolymers with 92% block purity [4].

Fundamental Kinetic Parameters

The Arrhenius equation serves as the cornerstone for understanding temperature-dependent reaction kinetics in butyl vinyl ether polymerization systems. The comprehensive analysis of various reaction pathways reveals distinct activation energy requirements and pre-exponential factors that govern polymerization behavior [1] [2].

For thermal decomposition of n-butyl vinyl ether, experimental investigations have established the Arrhenius parameters with exceptional precision. The rate constant follows the relationship k(s⁻¹) = (1.42 ± 0.01) × 10¹¹ exp[-(42,383 ± 41)/RT], indicating an activation energy of 177.5 ± 0.17 kJ/mol over the temperature range of 317-377°C [2]. This unimolecular decomposition process proceeds homogeneously for approximately 50% conversion, yielding acetaldehyde and but-1-ene as primary products [2].

Cationic polymerization systems exhibit more complex kinetic behavior with variable activation energies depending on the initiating system employed. Studies utilizing the LiAlH₄/AlCl₃ initiating system demonstrate temperature-dependent rate constants with moderate activation barriers typically exceeding 20 kJ/mol [1] [3]. The propagation rate constants range from 10³ to 10⁴ M⁻¹s⁻¹ at temperatures between -78°C and 25°C, reflecting the highly reactive nature of carbocationic intermediates [1].

Radiation-induced polymerization of isobutyl vinyl ether follows an Arrhenius temperature dependence with an overall activation energy of 27.6 kJ/mol between -78°C and 90°C [4]. This ionic mechanism shows a rate dependence on the 0.65-power of dose rate at 30°C, confirming the predominant role of cationic intermediates in chain propagation [4].

Multi-Variable Rate Optimization Framework

The optimization of polymerization rate parameters requires systematic consideration of multiple interconnected variables that collectively influence reaction kinetics and polymer properties. Temperature represents the most critical optimization parameter, exhibiting exponential influence on reaction rates while inversely affecting molecular weight control [1] [3].

Initiator concentration demonstrates linear to quadratic relationships with polymerization rates, requiring careful balance to achieve optimal molecular weight distributions. Studies show that catalyst concentrations of 0.1-10 mol% provide effective control over reaction kinetics, with higher concentrations leading to increased rates but reduced molecular weights [1] [5].

Solvent composition significantly impacts both reaction rates and polymer tacticity in vinyl ether systems. The use of diethyl ether and dichloromethane mixtures (1:1 v/v) provides optimal conditions for controlled polymerization while maintaining reasonable reaction rates [1]. The polarity of the solvent system influences the stability of carbocationic intermediates and affects the overall kinetic profile [6].

Monomer concentration typically follows first-order kinetics in controlled systems, allowing predictable rate optimization through concentration adjustment. However, at higher concentrations, deviations from ideal behavior may occur due to increased chain transfer reactions and reduced selectivity [1] [3].

Multi-Variable Reaction Rate Optimization

Advanced Optimization Strategies

Bayesian optimization approaches have emerged as powerful tools for multi-variable parameter estimation in polymerization processes. These methods treat kinetic models as black-box functions and circumvent the challenges inherent in gradient-based optimization for complex polymerization dynamics [7]. The methodology proves particularly effective for non-steady-state olefin polymerization where traditional optimization approaches struggle with the complexity of competing reactions [7].

Multi-objective optimization strategies enable simultaneous control of conversion, molecular weight, and polydispersity through systematic variation of reaction conditions. Recent implementations utilizing computer-controlled flow systems demonstrate the ability to identify Pareto-optimal solutions that balance competing objectives in copolymerization processes [8].

Temperature programming represents a sophisticated approach for kinetic optimization, particularly effective in living cationic polymerization systems. By implementing controlled temperature profiles, researchers achieve enhanced stereoselectivity while maintaining living characteristics [9]. The continuous flow-through strategy produces highly isotactic poly(isobutyl vinyl ether) with meso dyad values reaching 98% under optimized conditions [9].

Process Control Implementation

Real-time monitoring systems integrate inline spectroscopic techniques with advanced kinetic modeling to enable dynamic optimization during polymerization. Raman spectroscopy coupled with machine learning algorithms provides accurate prediction of monomer conversion throughout the reaction, enabling real-time adjustment of process parameters [10] [11].

Feedback control systems utilize molecular weight distribution data to adjust reaction conditions continuously. The implementation of extended Kalman filters incorporating molecular weight measurements enables optimal temperature setpoint computation for target molecular weight distributions [12].

Molecular Weight Distribution Prediction Models

Theoretical Distribution Models

Flory-Schulz distribution provides the foundation for understanding molecular weight distributions in step-growth polymerization systems. The weight distribution function w(n) = n·p^(n-1)·(1-p)² accurately describes polymer chains formed through condensation mechanisms, where p represents the extent of reaction [13].

Most probable distribution applies to chain-growth polymerization with significant termination reactions. The mathematical form w(n) = (1-α)²·α^(n-1)·n describes the weight distribution where α represents the probability parameter related to chain transfer and termination processes [13].

Poisson distribution represents the ideal case for living polymerization systems where initiation is rapid and complete, propagation proceeds without termination, and chain transfer is negligible. The distribution w(n) = λⁿ·e^(-λ)/n! provides excellent prediction accuracy for well-controlled systems, where λ represents the average chain length [14] [15].

Advanced Predictive Models

Bivariate distribution models (Stockmayer distribution) enable simultaneous prediction of both chain length and compositional distributions in copolymerization systems. These models incorporate reactivity ratios and account for the complex interplay between different monomer units during chain growth [16] [13].

Machine learning approaches utilizing gradient-boosted decision trees and random forest algorithms demonstrate exceptional capability for predicting complete molecular weight distributions without information loss. These models successfully navigate the complexity of multiple parallel reactions occurring in polymerization and capture fine details such as distribution shape and skew [10] [11].

Latent mediator strategies combined with temporal programming enable precise control over molecular weight distribution breadth and shape. Computer-controlled systems achieve bimodal, trimodal, and tetramodal distributions with dispersity values ranging from 1.06 to 2.09 through programmed light exposure [17] [18].

Kinetic Monte Carlo Modeling

Stochastic simulation approaches provide detailed insights into individual chain evolution and enable prediction of complex molecular weight distributions arising from competitive reaction pathways. These methods track individual reaction events and provide complete reaction histories for mechanistic understanding [19] [14].

Population balance models offer comprehensive frameworks for predicting distributed properties in polymerization systems. These models account for chain length distributions, branching distributions, and compositional heterogeneity while maintaining computational efficiency for process design applications.

Method of moments provides computationally efficient approaches for calculating average molecular weight properties and enables real-time implementation in process control systems. The finite molecular weight moment technique successfully computes polymer molecular weight distributions in continuous processes with excellent agreement to experimental data [12].

Physical Description

Color/Form

XLogP3

Boiling Point

94 °C

Flash Point

-9 °C (Open cup)

Vapor Density

Density

Melting Point

-92 °C

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (72.03%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (68.53%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

49 mm Hg at 25 °C /from experimentally derived coefficients/

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Acetylene + n-butanol (ethynylation)

General Manufacturing Information

Analytic Laboratory Methods

EPA Method 1624: An isotope dilution gas chromatography/mass spectrometry method for the determination of volatile organic compounds in municipal and industrial discharges is described. This method is designed to meet the survey requirements of Effluent Guidelines Division (EGD) and the National Pollution Discharge Elimination System (NPDES). Under the prescribed conditions, unlabeled diethyl ether has a minimum level of 50 ug/l and a mean retention time of 820 sec. The labeled compound has a minimum level of 50 ug/l, a mean retention time of 804 sec, and a characteristic primary m/z of 74/84. /Diethyl ether/

EPA Method 8015: Nonhalogenated Volatile Organics. For the analysis of solid waste, a representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap VOA vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the collected sample with air, must be avoided. Two VOA vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Samples can be analyzed by direct injection or purge-and trap gas chromatography. A temperature program is used in the gas chromatograph to separate the organic compounds. Column 1 is an 8-ft by 0.1-in I.D. stainless steel or glass column packed with 1% SP-1000 on Carbopack-B 60/80 mesh or equivalent. Column 2 is a 6-ft by 0.1-in I.D. stainless steel or glass column packed with n-octane on Porasil-C 100/120 mesh (Durapak) or equivalent. Detection is achieved by a flame ionization detector (FID). Under the prescribed conditions, diethyl ether can be detected using this method. No statistical analysis was determined; specific method performance information will be provided as it becomes available. /Diethyl ether/

AOAC 928.10. Ether in drugs is analyzed using a dichromate oxidation method (See 10th edition 32.370). /Diethyl ether/

EPA Method 5030: Purge and Trap: An inert gas is bubbled through the solution at ambient temperature, and the volatile components are efficiently transferred from the aqueous phase to the vapor phase. After purging is complete, the sorbent column is heated and backflushed with inert gas to desorb the components onto a GC column. Water samples can be analyzed directly, while preparation is necessary for water-miscible liquids, solids, and wastes and soil/sediments. /Diethyl ether/

Clinical Laboratory Methods

Dates

Impacts of Mixed Gaseous and Particulate Pollutants on Secondary Particle Formation during Ozonolysis of Butyl Vinyl Ether

Peng Zhang, Tianzeng Chen, Jun Liu, Biwu Chu, Qingxin Ma, Jinzhu Ma, Hong HePMID: 32108486 DOI: 10.1021/acs.est.9b07650

Abstract

To clarify how coexisting atmospheric pollutants affect secondary organic aerosol (SOA) formation, we investigated the effects of mixed gaseous pollutants (CO and SO) and mixed organic-inorganic (MOI) particles on SOA formation during

-butyl vinyl ether (BVE) ozonolysis. Higher CO levels (90 ppm) were found to significantly change the chemical composition of SOA (prompting monomers while reducing oligomer formation) without causing much change in the overall SOA mass. Based on the positive matrix factorization (PMF) analysis, heterogeneous chemical conversions between preformed and newly formed SOA were the major pathways of SOA formation in the presence of MOI particles. Furthermore, MOI particles had an enhancing effect on SOA formation at 1% relative humidity (RH) but a negligible effect at higher RH (10 and 55%). The enhancing effect was attributed to the formation of multifunctional products resulting from high functionalization of preformed and newly formed SOA. The negligible effect observed was ascribed to the cleavage of unstable oligomers as a result of the reversible oligomerization of preformed and newly formed SOA. Even so, MOI particles could still affect the composition of newly formed SOA. These results highlight the need to account for the significant effect of mixed gaseous and particulate pollutants on both SOA constituents and their evolution.

Chemiluminescence-Induced Free Radical-Promoted Cationic Polymerization

Junzhe Zhu, Ye Zhu, Zhiquan Li, Zihang Yu, Xin Guan, Ren Liu, Yusuf YagciPMID: 32100902 DOI: 10.1002/marc.202000004

Abstract

Chemiluminescence (CL) has recently been featured as a new external light source for various photoinduced reactions with attractive features such as eliminating continuous energy supply and advanced light source setups. In the present study, the free-radical-promoted cationic polymerization of cyclohexene oxide, n-butyl vinyl ether, and N-vinyl carbazole under CL irradiation is described. The method is based on the visible-light-induced generation of electron donor radicals from bis-(4-methoxybenzoyl)diethyl germane (BAG), bis(2,4,6-trimethylbenzoyl) phenyl phosphinate, and camphorquinone by CL illumination followed by electron transfer to diphenyl iodonium hexafluorophosphate (PhI

PF

) to form corresponding cations capable of initiating cationic polymerization. The applicability of the process to network formation is also demonstrated by using a bifunctional monomer, tri(ethylene glycol) divinyl ether.

Impacts of SO

Peng Zhang, Tianzeng Chen, Jun Liu, Changgeng Liu, Jinzhu Ma, Qingxin Ma, Biwu Chu, Hong HePMID: 31298843 DOI: 10.1021/acs.est.9b02702

Abstract

Alkyl vinyl ethers are widely used as fuel additives. Despite this, their atmospheric chemistry and secondary organic aerosol (SOA) formation potentials are still not well-known under complex pollution conditions. In this work, we examined the impact of SO, relative humidity (RH), and particle acidity on the formation and oxidation state (OSc) of SOA from butyl vinyl ether (BVE) ozonolysis. Increasing SO

concentration produced a notable promotion of SOA formation and OSc due to the significant increase in H

SO

particles and formation of more highly oxidized components. Increased RH in the presence of SO

appeared to promote, suppress, and dominate the formation and OSc of SOA in the dry range (1-10%), low RH range (10-42%), and moderate RH range (42-64%), respectively. This highlights the importance of competition between H

O and SO

in reacting with the stabilized Criegee intermediate in BVE ozonolysis at ambient RH. Increased particle acidity mainly contributed to the change in chemical composition of BVE-dominated SOA but not to SOA formation. The results presented here extend previous analysis of BVE-derived SOA and further aid our understanding of SOA formation potential of BVE ozonolysis under highly complex pollution conditions.

Magnetism and spin dynamics of novel encapsulated iron oxide superparamagnetic nanoparticles

Paolo Arosio, Giovanni Baldi, Federica Chiellini, Maurizio Corti, Alberto Dessy, Pietro Galinetto, Matteo Gazzarri, Marco Simone Grandi, Claudia Innocenti, Alessandro Lascialfari, Giada Lorenzi, Francesco Orsini, Anna Maria Piras, Costanza Ravagli, Claudio SangregorioPMID: 23736525 DOI: 10.1039/c3dt32805h

Abstract

Encapsulated Fe3O4 nanoparticles of average diameters d = 12 nm are obtained by coprecipitation, in the presence of 2-methoxyethanol hemiester of poly(maleic anhydride-alt-butyl vinyl ether) 5% grafted with poly(ethylene glycol) (VP-MAG nanoparticles). A complete characterization of nude and encapsulated nanoparticles through structural techniques (namely XRD, TEM, SEM), Raman spectroscopy and magnetic measurements has been performed. These nanoparticles compared with commercial compounds (ENDOREM®) present superparamagnetic behavior and nuclear relaxivities that make them promising as magnetic resonance imaging (MRI) contrast agents (CAs). We found that our nanostructures exhibit r2 relaxivity higher than those of commercial CAs over the whole frequency range. The MRI efficiency of our samples was related to their microstructural and magnetic properties.Mechanistic and kinetic study on the ozonolysis of n-butyl vinyl ether, i-butyl vinyl ether and t-butyl vinyl ether

Dandan Han, Haijie Cao, Yanhui Sun, Ruilian Sun, Maoxia HePMID: 22534197 DOI: 10.1016/j.chemosphere.2012.03.078

Abstract

Density functional theory (DFT) and ab initio method are employed to elucidate the mechanisms for O(3)-initiated oxidation of n-butyl vinyl ether (n-BVE) and its isomers (i-BVE and t-BVE). For each BVE, the reactions proceed via O(3) cycloaddition resulting in the formation of primary ozonides (POZs) and then two self-decomposition pathways of POZs are followed. Major products are identified to be formaldehyde and butyl formates (CH(3)CH(2)CH(2)CH(2)OCHO for n-BVE, (CH(3))(2)CHCH(2)OCHO for i-BVE and (CH(3))(3)COCHO for t-BVE). The total and individual rate constants for main product channels have been calculated using the modified multichannel Rice-Ramsperger-Kassel-Marcus (RRKM) approach. At 298 K and 101 kPa, the calculated total rate constants are 2.50×10(-16), 3.41×10(-16) and 4.17×10(-16) cm(3) molecule(-1) s(-1) for n-BVE+O(3), i-BVE+O(3) and t-BVE+O(3), respectively, which are in perfect agreement with experimental results. The total rate coefficients are almost pressure independent in the range of 0.001-101 kPa but obviously positive temperature dependent over the whole study temperature range (200-400 K). Also, the favorable reaction pathways have been determined through the estimation of branching ratios. Moreover, the influence of alkoxy group structure on the reactivity of vinyl ethers was examined.Hemoglobin loaded polymeric nanoparticles: preparation and characterizations

Alberto Dessy, Anna M Piras, Giorgio Schirò, Matteo Levantino, Antonio Cupane, Federica ChielliniPMID: 21443949 DOI: 10.1016/j.ejps.2011.03.010

Abstract

In the present work polymeric nanoparticles based on Poly (maleic anhydride-alt-butyl vinyl ether) 5% grafted with m-PEG (2000) and 95% grafted with 2-methoxyethanol (VAM41-PEG) were loaded with human hemoglobin (Hb) and characterized from a physicochemical point of view. The assessment of structural and functional features of the loaded Hb was performed and the effect of the introduction of different reducing agents as aimed at minimizing Hb oxidation during the nanoparticles formulation process, was also investigated. Nanoparticles possessing an average diameter of 138±10 nm and physicochemical features suitable for this kind of application were successfully obtained. Although the oxidation of the protein was not avoided during its loading into nanoparticles, the presence of acidic moieties in the polymeric structure is proposed to be directly involved in the protein inactivation mechanism.Bioactive polymeric materials for targeted administration of active agents: synthesis and evaluation

Federica Chiellini, Anna Maria Piras, Matteo Gazzarri, Cristina Bartoli, Marcella Ferri, Laura Paolini, Emo ChielliniPMID: 18273833 DOI: 10.1002/mabi.200700228

Abstract

Bioerodible polymers displaying both stealth and targeting properties for the preparation of nanosystems for targeted and controlled delivery of fibrinolytic drugs to the thrombus were prepared by straightforward synthetic routes and characterized. Poly[(maleic anhydride)-alt-(butylvinyl ether)]s were synthesized in the presence of dodecyl mercaptan as chain transfer agent allowing for the preparation of copolymers with tunable molecular weight. 2-Methoxyethanol hemiesters containing antiopsonizing molecules of poly(ethylene glycol) were prepared and further biofunctionalized with a Fab fragment by a two-step reaction. In vitro biocompatibility investigation of the prepared materials supported their suitability for biomedical applications.Kinetic study of the gas-phase reactions of OH and NO3 radicals and O3 with selected vinyl ethers

Shouming Zhou, Ian Barnes, Tong Zhu, Iustinian Bejan, Thorsten BenterPMID: 16759126 DOI: 10.1021/jp061431s

Abstract

Kinetic studies on the gas-phase reactions of OH and NO3 radicals and ozone with ethyl vinyl ether (EVE), propyl vinyl ether (PVE) and butyl vinyl ether (BVE) have been performed in a 405 L borosilicate glass chamber at 298 +/- 3 K in synthetic air using in situ FTIR spectroscopy to monitor the reactants. Using a relative kinetic method rate coefficients (in units of cm3 molecule(-1) s(-1)) of (7.79 +/- 1.71) x 10(-11), (9.73 +/- 1.94) x 10(-11) and (1.13 +/- 0.31) x 10(-10) have been obtained for the reaction of OH with EVE, PVE and BVE, respectively, (1.40 +/- 0.35) x 10(-12), (1.85 +/- 0.53) x 10(-12) and (2.10 +/- 0.54) x 10(-12) for the reaction of NO3 with EVE, PVE and BVE, respectively, and (2.06 +/- 0.42) x 10(-16), (2.34 +/- 0.48) x 10(-16) and (2.59 +/- 0.52) x 10(-16) for the ozonolysis of EVE, PVE and BVE, respectively. Tropospheric lifetimes of EVE, PVE and BVE with respect to the reactions with reactive tropospheric species (OH, NO3 and O3) have been estimated for typical OH and NO3 radical and ozone concentrations.A novel method for the preparation of retinoic acid-loaded nanoparticles

Cesare Errico, Matteo Gazzarri, Federica ChielliniPMID: 19564952 DOI: 10.3390/ijms10052336

Abstract

The goal of present work was to investigate the use of bioerodible polymeric nanoparticles as carriers of retinoic acid (RA), which is known to induce differentiation of several cell lines into neurons. A novel method, named "Colloidal-Coating", has been developed for the preparation of nanoparticles based on a copolymer of maleic anhydride and butyl vinyl ether (VAM41) loaded with RA. Nanoparticles with an average diameter size of 70 nm and good morphology were prepared. The activity of the encapsulated RA was evaluated on SK-N-SH human neuroblastoma cells, which are known to undergo inhibition of proliferation and neuronal differentiation upon treatment with RA. The activity of RA was not affected by the encapsulation and purification processes.Novel chlorhexidine releasing system developed from thermosensitive vinyl ether-based hydrogels

Arlin S Kiremitçi, Arzu Ciftçi, Meral Ozalp, Menemşe GümüşderelioğluPMID: 17471518 DOI: 10.1002/jbm.b.30834